2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
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Overview
Description
2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a complex organic compound that features a piperazine ring substituted with a propylsulfonyl group and a thiophene ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of Propylsulfonyl Group: The piperazine ring is then reacted with propylsulfonyl chloride in the presence of a base such as triethylamine to introduce the propylsulfonyl group.
Attachment of Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperazine intermediate.
Formation of Ethanol Moiety: Finally, the ethanol moiety is introduced through a reaction with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
- 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
- 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
Uniqueness
2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is unique due to the specific combination of the propylsulfonyl group and the thiophene ring, which may confer distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
2-(4-propylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S2/c1-2-10-20(17,18)15-7-5-14(6-8-15)11-12(16)13-4-3-9-19-13/h3-4,9,12,16H,2,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWJJIOAZEVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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